Benzyl furan-3-ylcarbamate Benzyl furan-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 499202-76-5
VCID: VC3404265
InChI: InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=COC=C2
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Benzyl furan-3-ylcarbamate

CAS No.: 499202-76-5

Cat. No.: VC3404265

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Benzyl furan-3-ylcarbamate - 499202-76-5

Specification

CAS No. 499202-76-5
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name benzyl N-(furan-3-yl)carbamate
Standard InChI InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Standard InChI Key HFQJHWVJZLXGEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=COC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=COC=C2

Introduction

Chemical Properties and Structure

Basic Properties

Benzyl furan-3-ylcarbamate has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . The compound is also known by its synonym benzyl N-(furan-3-yl)carbamate. Structurally, it consists of a furan-3-yl group attached to a carbamate linkage, which connects to a benzyl group.

Physical Properties

Based on the data available for benzyl furan-3-ylcarbamate, the compound exhibits the following physical properties:

PropertyValue
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Physical AppearanceCrystalline solid
Storage Conditions2-8°C
Purity≥98% (for research-grade material)

Structural Characteristics

The structure of benzyl furan-3-ylcarbamate features three key components:

  • A furan ring (specifically substituted at the 3-position)

  • A carbamate linkage (–NH–COO–)

  • A benzyl group attached to the carbamate oxygen

The furan ring provides aromatic character and potential for hydrogen bonding through its oxygen atom, while the carbamate group offers both hydrogen bond donor and acceptor capabilities. The benzyl group contributes hydrophobic properties to the molecule.

Biological Activities of Furan Derivatives and Related Compounds

Antimicrobial Properties

While specific biological activity data for benzyl furan-3-ylcarbamate is limited in the provided search results, research on related furan derivatives suggests potential antimicrobial properties. For example, furan-3-carboxamides have demonstrated antimicrobial activity, with their biological activity data reported as MIC (Minimum Inhibitory Concentration) values and transformed to pMIC (−log MIC) on a molar basis for quantitative structure-activity relationship (QSAR) studies .

The search results also mention that certain furan derivatives exhibit antibacterial activity against various pathogens:

  • N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide showed significant action against Escherichia coli and Staphylococcus aureus

  • 1-Benzoyl-3-furan-2-ylmethyl-thiourea demonstrated antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus

These findings suggest that benzyl furan-3-ylcarbamate might possess similar antimicrobial properties, although specific studies would be needed to confirm this hypothesis.

Structural Analogs and Related Compounds

Comparison with Related Carbamates

Several structurally related compounds provide context for understanding benzyl furan-3-ylcarbamate:

CompoundCAS NumberMolecular FormulaMolecular Weight
Benzyl furan-3-ylcarbamate499202-76-5C12H11NO3217.22
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate87219-29-2C12H13NO4235.24
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate118399-28-3C12H13NO4235.24

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, for instance, has a similar structure but includes a tetrahydrofuran ring with an oxo group at the 5-position . Its physical properties include:

  • Melting point: 103-105°C

  • Optical activity: [α]21/D 49°, c = 1 in acetone

  • Solubility: Soluble in chloroform

  • Physical form: Crystalline powder

  • Color: White

Structural Variations and Their Effects

The substitution pattern on the furan ring significantly affects the properties and biological activities of these compounds. While benzyl furan-3-ylcarbamate features a furan ring substituted at the 3-position, many of the studied analogs involve 2-substituted furans. This positional difference may impact:

  • Electronic distribution in the furan ring

  • Hydrogen bonding capabilities

  • Metabolic stability

  • Interaction with biological targets

For example, 2-(furan-2-yl)benzofuran-3-carbonitrile (7g) represents a different structural arrangement, incorporating both a furan and a benzofuran moiety, with spectroscopic data including:

  • 1H NMR (400 MHz, CDCl3) δ 7.71–7.69 (m, 2H), 7.55 (dd, J = 4.8 Hz, 1.2 Hz, 1H), 7.42–7.38 (m, 2H), 7.22 (dd, J = 3.6 Hz, 0.8 Hz, 1H), 6.64 (dd, J = 3.6 Hz, 2.0 Hz, 1H)

  • 13C{1H} NMR (100 MHz, CDCl3) δ 153.5, 153.4, 145.5, 143.5, 126.5, 126.4, 125.0, 120.0, 113.3, 113.2, 112.5, 111.8, 87.0

  • IR (neat, cm–1) 3144, 2221, 1544, 1470, 1161, 742

Analytical Methods and Characterization

Spectroscopic Analysis

Standard analytical techniques for characterizing benzyl furan-3-ylcarbamate include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR: To identify proton environments and confirm structure

    • 13C NMR: To identify carbon environments and confirm structure

  • Infrared (IR) Spectroscopy

    • Expected characteristic bands:

      • N-H stretching (3300-3500 cm-1)

      • C=O stretching (carbamate, ~1700 cm-1)

      • C-O stretching (~1200-1250 cm-1)

      • Furan ring vibrations (~1500-1600 cm-1)

  • Mass Spectrometry

    • Molecular ion peak at m/z 217 corresponding to the molecular weight

    • Fragmentation pattern typical of carbamates and furans

Chromatographic Methods

For purification and analysis, chromatographic techniques commonly employed include:

  • Thin-Layer Chromatography (TLC)

    • Monitoring reaction progress and purity

    • Typically using silica gel plates with appropriate solvent systems

  • Column Chromatography

    • Purification using silica gel

    • Common eluent systems: EtOAc/hexane mixtures

  • High-Performance Liquid Chromatography (HPLC)

    • For analytical purity determination and preparative separations

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